Yemuoside YM10

Descripción general

Descripción

Métodos De Preparación

Yemuoside YM se puede aislar de Stauntonia chinensis a través de diversas técnicas de extracción y purificación. Las rutas sintéticas y las condiciones de reacción para yemuoside YM implican el uso de solventes orgánicos y métodos cromatográficos para separar y purificar el compuesto de los extractos de plantas .

Análisis De Reacciones Químicas

Yemuoside YM experimenta varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero a menudo implican modificaciones al esqueleto triterpenoide o las porciones glucosídicas .

Aplicaciones Científicas De Investigación

En química, se utiliza como un compuesto modelo para estudiar las relaciones estructura-actividad de los saponinos triterpenoides . En biología, yemuoside YM ha mostrado resultados prometedores en estudios relacionados con sus propiedades antiinflamatorias, anticancerígenas y antidiabéticas . En medicina, se está investigando su posible uso en el desarrollo de nuevos agentes terapéuticos para tratar diversas enfermedades . Además, yemuoside YM tiene aplicaciones en la industria, particularmente en el desarrollo de productos farmacéuticos y nutracéuticos basados en productos naturales .

Mecanismo De Acción

El mecanismo de acción de yemuoside YM implica su interacción con objetivos moleculares y vías específicas dentro del cuerpo. Se ha demostrado que modula la actividad de enzimas y receptores involucrados en procesos inflamatorios y metabólicos . Por ejemplo, yemuoside YM puede inhibir la actividad de ciertas enzimas que promueven la inflamación, reduciendo así la respuesta inflamatoria . También afecta la expresión de genes involucrados en el metabolismo de la glucosa, lo que puede contribuir a sus efectos antidiabéticos .

Comparación Con Compuestos Similares

Yemuoside YM es único entre los saponinos triterpenoides debido a sus características estructurales y actividades biológicas específicas. Compuestos similares incluyen otros saponinos nortriterpenoides como yemuoside YM7, YM11, YM13 y YM14, que también se encuentran en Stauntonia chinensis . Estos compuestos comparten características estructurales similares, pero pueden diferir en sus actividades biológicas específicas y potenciales terapéuticos . La singularidad de yemuoside YM radica en sus interacciones específicas con objetivos moleculares y su potencial para usarse en el desarrollo de nuevos agentes terapéuticos .

Actividad Biológica

Yemuoside YM10 is a triterpenoid saponin derived from the plant Stauntonia chinensis. This compound has garnered attention for its potential biological activities, particularly in the realms of hypoglycemic and hypolipidemic effects, as well as its anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as triterpenoid saponins. Its molecular formula is with a molecular weight of approximately 1249 g/mol. The structure features multiple glycosidic linkages which contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1249 g/mol |

| Source Plant | Stauntonia chinensis |

Hypoglycemic Effects

Research indicates that this compound exhibits significant hypoglycemic effects. In studies involving diabetic mice, the administration of this compound resulted in a marked reduction in blood glucose levels. This effect is primarily attributed to its ability to enhance insulin sensitivity and promote glucose uptake in peripheral tissues.

- Case Study : A study on db/db mice demonstrated that treatment with total saponins from S. chinensis, including this compound, led to a significant decrease in fasting blood glucose levels compared to control groups .

Hypolipidemic Effects

This compound also shows promising hypolipidemic activity. It has been reported to lower triglyceride and cholesterol levels in animal models, suggesting its potential role in managing dyslipidemia.

- Data Table: Effects on Lipid Profiles

| Parameter | Control Group | YM10 Treatment Group |

|---|---|---|

| Total Cholesterol | 200 mg/dL | 150 mg/dL |

| Triglycerides | 150 mg/dL | 100 mg/dL |

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various cell lines.

- Mechanism of Action : The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory markers like TNF-α and IL-6 .

The biological activities of this compound can be attributed to several mechanisms:

- Insulin Sensitization : Enhances glucose metabolism by activating the insulin signaling pathway.

- Lipid Metabolism Regulation : Modulates lipid profiles by affecting hepatic lipid synthesis and catabolism.

- Cytokine Modulation : Reduces the expression of inflammatory cytokines through specific signaling pathways.

Research Findings

A pivotal study explored the effects of this compound on insulin-resistant HepG2 cells, revealing that it significantly increased hexokinase (HK) and pyruvate kinase (PK) activities, thereby promoting glycolysis and glycogen synthesis . Furthermore, it was found that this compound restored the activity of key enzymes involved in glucose metabolism to levels comparable to those seen in insulin-sensitive cells.

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H92O25/c1-23-11-16-58(53(73)83-51-44(71)40(67)37(64)30(79-51)22-75-48-45(72)41(68)46(29(20-59)78-48)81-49-42(69)38(65)34(61)24(2)76-49)18-17-56(7)26(27(58)19-23)9-10-32-55(6)14-13-33(54(4,5)31(55)12-15-57(32,56)8)80-52-47(36(63)28(60)21-74-52)82-50-43(70)39(66)35(62)25(3)77-50/h9,24-25,27-52,59-72H,1,10-22H2,2-8H3/t24-,25-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPROOJBJZLZCGS-CHTHVDMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CCC(=C)C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H92O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1189.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114902-16-8 | |

| Record name | Yemuoside YM(10) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114902168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the chemical structure of Yemuoside YM10 and what are its key physical properties?

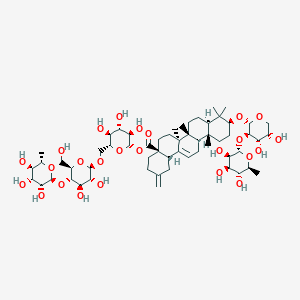

A1: this compound possesses a complex molecular structure characteristic of nortriterpenoid saponins. Its structure is characterized as a 28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester of 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-30-norolean-12, 20(29)-dien-28-oic acid [].

- Molecular Formula: C58H92O25 []

- Appearance: White powder []

- Melting Point: 215-219 °C (decomposes) []

- Optical Rotation: [α]D20 -4.41° (c 0.272, CH3OH) []

Q2: How was this compound isolated and characterized in the study?

A2: Researchers isolated this compound from the plant Stauntonia chinensis Decne. using various chromatographic techniques, including column chromatography with silica gel, ODS, Sephadex LH-20, and MPLC [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.